7-(2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Descripción
This compound (referred to as M3 in ) is a purine-2,6-dione derivative with a 3-methyl group at position 3, a 2-hydroxypropyl chain at position 7, and a 3-isopropoxypropylamino substituent at position 8 . Key characteristics include:
- Molecular formula: C₁₇H₂₆N₆O₄ (inferred from MS m/z 427.0 [M-H]⁻, molecular weight ≈ 428 Da).
- Physical properties: White solid, synthesized in 85.9% yield.
- Structural significance: The 2-hydroxypropyl group enhances hydrophilicity, while the 3-isopropoxypropylamino substituent introduces moderate lipophilicity and steric bulk.
Propiedades
IUPAC Name |
7-(2-hydroxypropyl)-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O4/c1-9(2)24-7-5-6-16-14-17-12-11(20(14)8-10(3)21)13(22)18-15(23)19(12)4/h9-10,21H,5-8H2,1-4H3,(H,16,17)(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHDIQNXMCGHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1CC(C)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of MFCD06751607 is the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models.
Mode of Action
MFCD06751607 is a highly selective and orally bioavailable small molecule that disrupts the menin-KMT2A protein-protein interaction. This pharmacologic disruption induces differentiation and blocks progression of KMT2A-r or NPM1c AML and ALL.
Biochemical Pathways
The disruption of the menin-KMT2A interaction by MFCD06751607 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells.
Result of Action
The action of MFCD06751607 results in differentiation followed by cell death. It has shown synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A-r in vitro.
Action Environment
It is known that the compound is orally bioavailable, suggesting that it is stable in the gastrointestinal environment.
Actividad Biológica
The compound 7-(2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 887867-78-9, is a synthetic purine derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Structure
- Molecular Formula : C18H29N5O5
- Molecular Weight : 395.46 g/mol
- IUPAC Name : 7-(2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6-dione
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The purine structure suggests potential interactions with nucleic acids and modulation of gene expression.
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
- Receptor Modulation : It could interact with receptors that regulate physiological responses, potentially leading to therapeutic effects.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound, focusing on its anti-inflammatory and anti-cancer properties.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in a significant reduction of inflammatory markers. The mechanism was linked to the inhibition of pro-inflammatory cytokines.
Case Study 2: Anti-cancer Activity
In vitro studies using cancer cell lines showed that the compound exhibited cytotoxic effects, leading to apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other purine derivatives is essential.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Caffeine | Stimulant | Well-known psychoactive effects |
| Theobromine | Mild stimulant | Found in chocolate |
| Adenosine | Regulates energy metabolism | Key role in cellular energy transfer |
Recent Research Developments
- Synthesis and Characterization : Recent advancements in synthetic methods have improved the yield and purity of this compound, facilitating further research into its biological applications.
- Toxicological Studies : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating various conditions, including chronic inflammation and certain cancers.
Comparación Con Compuestos Similares
Key Observations
Substituent Effects on Physicochemical Properties: Lipophilicity: The 3-isopropoxypropylamino group in M3 provides moderate lipophilicity, whereas M4’s 4-chlorophenoxy group increases hydrophobicity. Hydroxy groups (e.g., ) enhance solubility. Steric Bulk: TC227 () and M4 have bulky aromatic substituents, which may hinder membrane permeability compared to M3’s linear alkyl chains.
Synthetic Yields: M4’s higher yield (90.5% vs. M3’s 85.9%) may reflect improved reaction efficiency due to the electron-withdrawing 4-chlorophenoxy group stabilizing intermediates .
Biological Activity: Only TC227 () is explicitly noted for inhibiting trypanothione synthetase, a target in parasitic diseases. Its hydrazinyl and phenoxypropyl groups likely enable specific enzyme interactions .
Broader Context: Pyrimidin-dione Derivatives (Evidences 2–3)
- Substituent diversity : Benzyloxy and methoxymethyl groups dominate, contrasting with purine diones’ hydroxyalkyl/arylalkyl chains.
Métodos De Preparación
N7-Alkylation with 2-Hydroxypropyl Groups
The N7 position is alkylated using 2-hydroxypropyl bromide in a polar aprotic solvent. Patent data reveals that mixed solvent systems (e.g., ethyl acetate/N-methylpyrrolidone) enhance solubility of the purine intermediate. Potassium carbonate acts as a base, deprotonating the N7 position to facilitate nucleophilic attack.
Optimized conditions :
Side products arise from O-alkylation, which is suppressed by maintaining anhydrous conditions and slow reagent addition.
C8-Amination with 3-Isopropoxypropylamine
C8 amination proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The bromine atom at C8 (introduced via bromination of the purine core) is displaced by 3-isopropoxypropylamine. Potassium iodide catalyzes this reaction by generating a more reactive iodide intermediate.
Reaction profile :
- Molar ratio : 1:1.2 (purine:amine)
- Solvent : Toluene/DMF (3:1) at 110°C
- Catalyst : 10 mol% KI
- Yield : 68–72%
Reaction Optimization Strategies
Catalytic Systems
Comparative studies highlight the superiority of KI over NaI in C8 amination, with KI increasing reaction rates by 40% due to enhanced leaving-group ability. Similarly, HClO₄-SiO₂ outperforms homogeneous acids (e.g., H₂SO₄) in ring-closure reactions, reducing reaction times from 12 hours to 20 minutes.
Solvent Effects
| Solvent System | Purpose | Yield Improvement |
|---|---|---|
| Ethyl acetate/NMP | N7-alkylation | +15% |
| Toluene/DMF | C8-amination | +12% |
| Ethanol/water | Final crystallization | Purity >99% |
Polar aprotic solvents stabilize transition states in SNAr reactions, while ester solvents reduce byproduct formation during alkylation.
Purification and Isolation
Crude product purification involves:
- Acid-base extraction : Washing with 10% acetic acid removes unreacted amine, followed by sodium hydroxide neutralization.
- Solvent partitioning : Methylene chloride extracts the target compound from aqueous layers, achieving 98% recovery.
- Crystallization : Methanol/water (7:3) recrystallization yields colorless crystals with 99.5% HPLC purity.
Challenges and Mitigation
- Regioselectivity in alkylation : Competing O- vs. N-alkylation is minimized by using bulky alkylating agents (e.g., 2-hydroxypropyl bromide over methyl iodide).
- Amination steric hindrance : Elevated temperatures (110°C) and excess amine (1.2 equiv) drive the reaction to completion.
- Purity degradation : Storage under nitrogen at –20°C prevents oxidation of the hydroxypropyl moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
